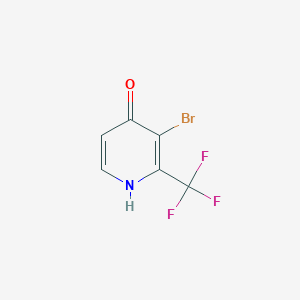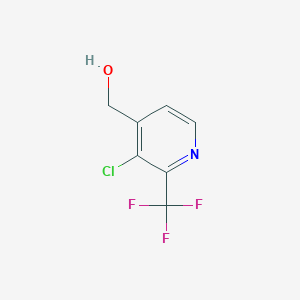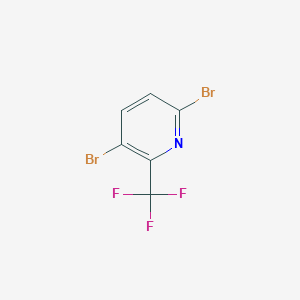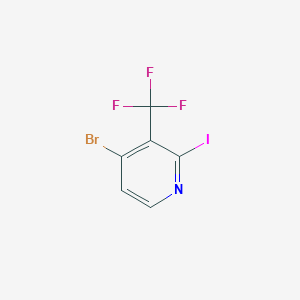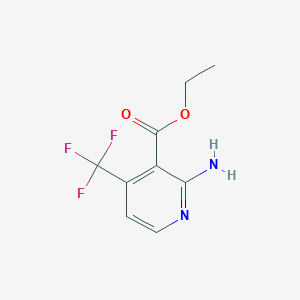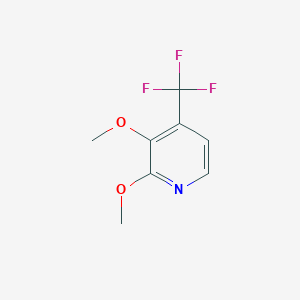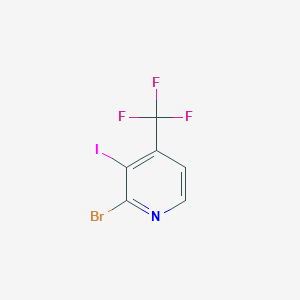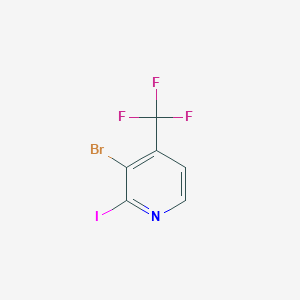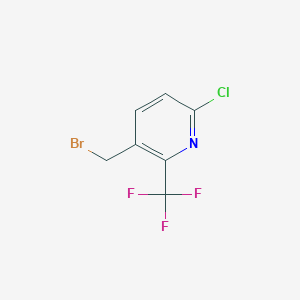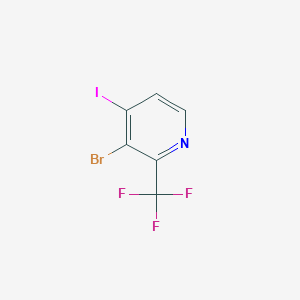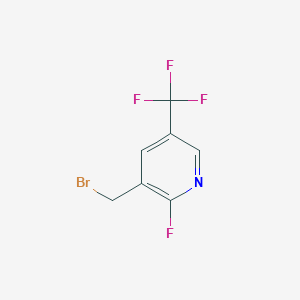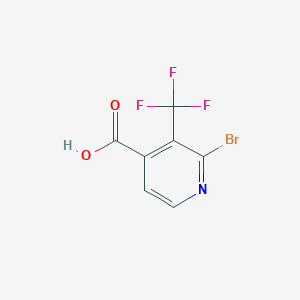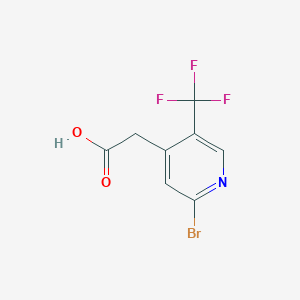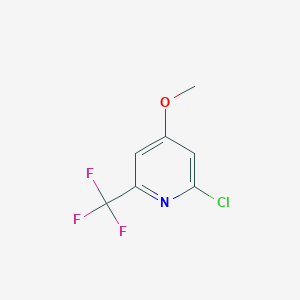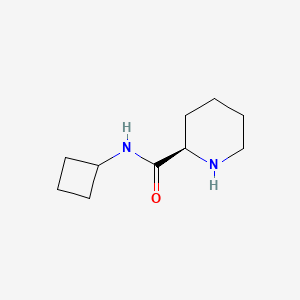
(2R)-N-cyclobutylpiperidine-2-carboxamide
Overview
Description
“(2R)-N-cyclobutylpiperidine-2-carboxamide”, also known as CPP, is a cyclic compound. It has the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol .
Molecular Structure Analysis
The molecular structure of CPP consists of a cyclobutyl group attached to a piperidine ring via a nitrogen atom, with a carboxamide group attached to the 2-position of the piperidine ring .Physical And Chemical Properties Analysis
CPP is a solid compound with a molecular weight of 182.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental data.Scientific Research Applications
Enantioselective Synthesis and Applications
- Enantioselective Synthesis : The preparation and resolution of racemic trans-3-arylaziridine-2-carboxamides via bacterial hydrolysis led to enantiopure compounds. These compounds underwent stereoselective nucleophilic ring-openings to yield unnatural D-α-aminocarboxylic acids, highlighting their utility in organic synthesis (Morán-Ramallal, Liz, & Gotor, 2010).
Antitubercular and Antimicrobial Agents
- Antitubercular Activity : Indole-2-carboxamide-based compounds targeting the MmpL3 transporter in Mycobacterium tuberculosis demonstrated exceptional antitubercular activity in an animal model. This suggests their potential for treating tuberculosis, including drug-resistant strains (Stec et al., 2016).
Biological Activity and Molecular Interactions
- Insect Repellent Mechanisms : The carboxamide N,N-di-ethyl-meta-toluamide (DEET) and its alternatives, including acylpiperidines and carboxamides, were studied for their effects on mosquito odorant receptors. These compounds inhibited odorant-evoked currents, contributing to their repellent efficacy. This research aids in understanding the action mechanisms of insect repellents and designing more effective compounds (Grant et al., 2020).
Chemical Synthesis and Characterization
- Heterocyclic Synthesis : Research into thiophene-2-carboxamide derivatives synthesized various compounds with potential antibiotic and antibacterial activities. This work contributes to the synthesis of new drugs targeting bacterial infections (Ahmed, 2007).
Antiproliferative Agents
- Synthesis of Antitumor Agents : Studies on tricyclic heteroaromatic systems synthesized cationic carboxamide derivatives with significant antiproliferative activity against tumor cell cultures. This suggests their potential as scaffolds for new antitumor drugs (Kostina et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2R)-N-cyclobutylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVREDIUQYKSF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-cyclobutylpiperidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



